molecular formula C22H23N3O2S B2968630 (5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one CAS No. 405920-41-4

(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No. B2968630
M. Wt: 393.51
InChI Key: QQQMYLIPGLLFAO-HMMYKYKNSA-N
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Description

(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel compounds, including derivatives related to the specified chemical structure, and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against various microorganisms, indicating potential applications in antimicrobial drug development Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

Anticancer and Analgesic Agents

Research by Abu‐Hashem et al. (2020) explored novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, related to the specified chemical structure, showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs, underscoring their potential as anti-inflammatory and analgesic agents Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.

Molecular Docking Studies for Anticancer Activity

Karayel (2021) conducted a comprehensive study on benzimidazole derivatives bearing 1,2,4-triazole, analyzing their anticancer properties through molecular docking studies. These compounds, closely related to the specified chemical structure, showed promising binding affinities to EGFR inhibitors, highlighting their potential in anticancer therapy Molecular stabilities, conformational analyses and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors.

Bioactivities of Phenolic Mannich Bases

A study by Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, assessing their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including analogs of the specified chemical, demonstrated significant bioactivities, suggesting potential for further drug development New phenolic Mannich bases with piperazines and their bioactivities.

Antimicrobial Evaluation of Thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine Derivatives

Suresh et al. (2016) synthesized and evaluated novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives for their antibacterial and antifungal activities. These compounds, structurally related to the chemical , showed significant antimicrobial activity, indicating their potential in treating microbial infections Synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives.

properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-4-3-5-18(14-16)24-10-12-25(13-11-24)22-23-21(26)20(28-22)15-17-6-8-19(27-2)9-7-17/h3-9,14-15H,10-13H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMYLIPGLLFAO-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

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